molecular formula C10H12O2 B2825140 2-Ethyl-4-methoxybenzaldehyde CAS No. 6161-69-9

2-Ethyl-4-methoxybenzaldehyde

Cat. No. B2825140
CAS RN: 6161-69-9
M. Wt: 164.204
InChI Key: KNZNOAUEHPPANO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxybenzaldehyde is a chemical compound with the molecular weight of 164.2 . It is a liquid at room temperature . The IUPAC name for this compound is 2-ethyl-4-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Ethyl-4-methoxybenzaldehyde is 1S/C10H12O2/c1-3-8-6-10 (12-2)5-4-9 (8)7-11/h4-7H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-4-methoxybenzaldehyde are not available, benzaldehyde derivatives are known to undergo reactions such as the Knoevenagel condensation .


Physical And Chemical Properties Analysis

2-Ethyl-4-methoxybenzaldehyde is a liquid at room temperature .

Scientific Research Applications

Antibacterial and Antibiofilm Activity

  • Recent studies highlight the antibacterial and antibiofilm properties of 2-Ethyl-4-methoxybenzaldehyde. It shows promise against methicillin-resistant Staphylococcus aureus (MRSA).

Catalysis and Biginelli Reaction

Safety and Hazards

The safety data sheet for 2-Ethyl-4-methoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is classified as a combustible liquid .

Future Directions

While specific future directions for 2-Ethyl-4-methoxybenzaldehyde are not available, benzaldehyde derivatives are often used in the synthesis of various heterocyclic compounds . This suggests potential applications in the development of new pharmaceuticals and other chemical products.

properties

IUPAC Name

2-ethyl-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZNOAUEHPPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methoxybenzaldehyde

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